![molecular formula C11H6F3NO3S B15205815 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is a complex organic compound that features a trifluoromethylthio group attached to a benzo[d]oxazole ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid typically involves multiple steps. One common approach is the formation of the benzo[d]oxazole ring through a cyclization reaction of 2-aminophenol with a suitable carboxylic acid derivative. The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biological studies due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is not fully understood. it is believed to interact with various molecular targets through its trifluoromethylthio and benzo[d]oxazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core structure and exhibit similar biological activities.
Trifluoromethylthio compounds: Compounds with the trifluoromethylthio group often have unique electronic properties and are used in various applications.
Uniqueness
3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of its trifluoromethylthio group and benzo[d]oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H6F3NO3S |
|---|---|
Molecular Weight |
289.23 g/mol |
IUPAC Name |
(E)-3-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)19-7-3-1-2-6-10(7)15-8(18-6)4-5-9(16)17/h1-5H,(H,16,17)/b5-4+ |
InChI Key |
PCKNMIPGXGXJMF-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


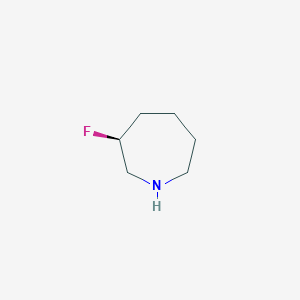
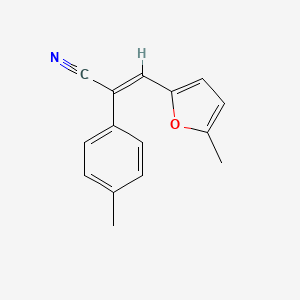
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
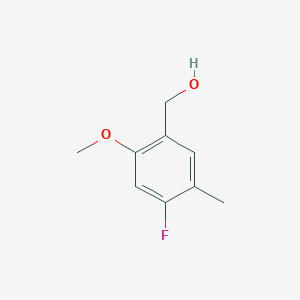
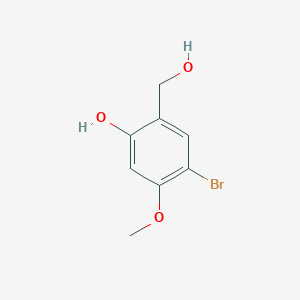
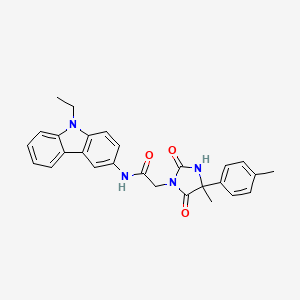
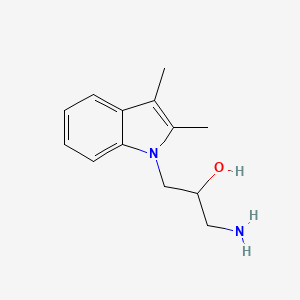
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
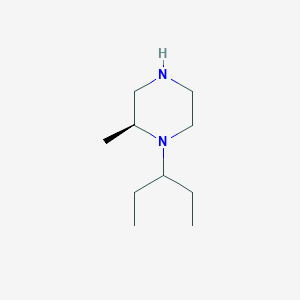
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
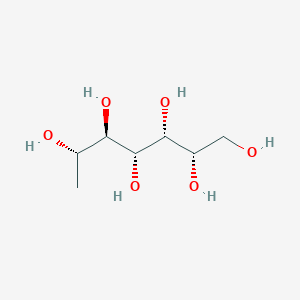
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
